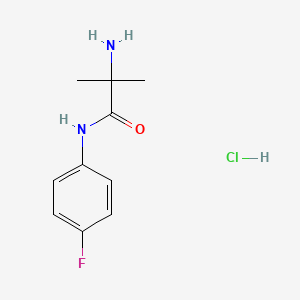

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for organic compound naming conventions. The complete International Union of Pure and Applied Chemistry name accurately describes the compound's structural features, beginning with the amino group substitution at the second carbon position, followed by the N-substituted 4-fluorophenyl group, and concluding with the methylpropanamide backbone designation.

Chemical identification systems have assigned this compound the Chemical Abstracts Service registry number 1219976-76-7, which serves as its unique molecular identifier in chemical databases worldwide. The molecular formula C₁₀H₁₄ClFN₂O precisely represents the atomic composition, indicating ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 232.68 grams per mole, a value that reflects the contribution of all constituent atoms including the hydrochloride salt form.

Additional chemical identifiers include the Molecular Design Limited number MFCD13562826, which facilitates database searches and chemical inventory management. The compound's Simplified Molecular Input Line Entry System notation provides a standardized method for representing its structure in computer-readable format, encoded as CC(C)(N)C(NC1=CC=C(F)C=C1)=O.[H]Cl. The International Chemical Identifier key MSAXBGBBGUUBQX-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in global chemical databases.

The structural architecture of this compound features a central carbon atom connected to an amino group, a fluorinated phenyl group, and a carbonyl group forming an amide linkage. The presence of the fluorine atom specifically positioned at the para location on the phenyl ring represents a deliberate design choice that influences the compound's electronic properties and biological activity. This structural arrangement creates specific spatial relationships between functional groups that contribute to the compound's interaction profile with biological targets.

Historical Context of Aryl-Substituted Propanamide Derivatives in Chemical Research

The development of aryl-substituted propanamide derivatives represents a significant chapter in the evolution of synthetic organic chemistry and medicinal chemistry research. Historical investigations into propanamide compounds began with fundamental studies of amide bond formation and subsequently expanded to include sophisticated structural modifications aimed at enhancing biological activity. Research in this field has consistently demonstrated that strategic substitution patterns on aromatic rings can dramatically influence the pharmacological properties of propanamide derivatives.

Contemporary research has revealed that propanamide derivatives serve as valuable scaffolds for developing selective androgen receptor degraders and pan-antagonists that demonstrate broad-scope androgen receptor antagonism. These investigations have led to the design and synthesis of numerous propanamide derivatives incorporating different basic heteromonocyclic structural elements, contributing to novel molecular frameworks with enhanced biological activities. The systematic exploration of these compounds has revealed structure-activity relationships that inform current drug design strategies.

The synthesis methodologies for aryl-substituted propanamides have evolved significantly over recent decades. Modern synthetic approaches typically involve the treatment of commercially available bromo-hydroxy-methylpropanoic acid derivatives with thionyl chloride to form acid chlorides, followed by reaction with appropriate aniline derivatives in the presence of triethylamine. These synthetic pathways enable the preparation of diverse propanamide derivatives with varying substitution patterns and biological activities.

Research investigations have demonstrated that propanamide derivatives can be synthesized through multiple reaction pathways, including the use of oxirane intermediates formed under basic conditions using potassium carbonate. These synthetic strategies have enabled the preparation of compounds that exhibit inhibitory and degradation effects across wide arrays of receptor variants, including point mutants and truncation mutants associated with various disease states. The versatility of these synthetic approaches has contributed to the rapid expansion of propanamide derivative libraries for biological evaluation.

Recent studies have shown that propanamide derivatives incorporating strategic fluorine substitutions demonstrate enhanced potency compared to their non-fluorinated analogs. These findings have reinforced the importance of fluorine incorporation in modern medicinal chemistry approaches and have led to increased research focus on fluorinated propanamide derivatives as potential therapeutic agents. The historical progression from simple propanamide structures to complex fluorinated derivatives illustrates the continuing evolution of structure-based drug design principles.

Significance of Fluorine Substituents in Bioactive Amide Compounds

The incorporation of fluorine substituents in bioactive amide compounds represents one of the most significant advances in contemporary medicinal chemistry and pharmaceutical science. Fluorine substitution profoundly influences both pharmacokinetic and pharmacodynamic properties of drug compounds, with the presence of fluorine atoms contributing to enhanced metabolic stability, improved bioavailability, and modified biological activity profiles. The strategic placement of fluorine atoms in organic molecules has become a standard approach for optimizing pharmaceutical compounds due to fluorine's unique electronic and steric properties.

The presence of fluorine atoms in amide compounds creates distinctive intermolecular interactions that significantly impact biological activity. Research has demonstrated that multipolar fluorine-amide interactions between ligand fluorines and backbone amides represent important contributors to protein-ligand binding affinity. These interactions arise from attractive dipole interactions between carbon-fluorine bonds and carbonyl groups, with geometric preferences that have been systematically characterized in model systems. At shorter fluorine-carbonyl distances, typically less than 3.0 angstroms, the fluorine-carbonyl angle tends toward 90 degrees, while at longer distances the angular dependence becomes less stringent.

Quantitative studies have revealed that orthogonal multipolar fluorine-amide interactions with backbone amides can contribute between -0.8 to -1.5 kilojoules per mole in binding free energy. These energetic contributions, while modest individually, can accumulate to provide significant improvements in biological activity when multiple such interactions are present within a single molecular system. Systematic investigations have shown that the introduction of fluorine atoms positioned to make orthogonal multipolar interactions can lead to 2- to 24-fold increases in inhibitory activity across various protein systems.

The electronic effects of fluorine substitution extend beyond direct intermolecular interactions to influence fundamental molecular properties. Fluorination enables precise adjustment of acid dissociation constant values in drug compounds, which directly impacts the bioavailability of amine functional group-containing drugs. The high electronegativity of fluorine atoms creates conformational biases that can dramatically affect biological activities by influencing molecular shape and flexibility. These electronic effects contribute to the ability of fluorinated compounds to interact more strongly and selectively with macromolecular targets including enzymes and receptors.

Recent pharmaceutical approvals have demonstrated the continuing importance of fluorine-containing compounds in drug development. Multiple fluorine-containing drugs received regulatory approval for treating various diseases, including compounds designed for von Hippel-Lindau disease, non-small cell lung cancer, refractory multiple myeloma, chronic heart failure, episodic migraines, lymphomas, vasculitis, human immunodeficiency virus infections, and chronic myeloid leukemia. These approvals reflect the sustained research investment in fluorinated pharmaceutical compounds and validate the strategic importance of fluorine incorporation in modern drug design.

The development of fluorinated biologics represents an emerging frontier in pharmaceutical research, where fluorine substitution addresses challenges related to stability and membrane permeability in large molecular therapeutics. Fluorinated analogs of nucleic acids, proteins, and polysaccharides have demonstrated increased nuclease resistance, reduced immune responses, and in some cases enhanced biological activity. These advances illustrate the expanding scope of fluorine applications beyond traditional small molecule drug development into the realm of biological therapeutics and macromolecular drug delivery systems.

Eigenschaften

IUPAC Name |

2-amino-N-(4-fluorophenyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8;/h3-6H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAXBGBBGUUBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby condensing the DNA structure and reducing gene transcription.

Mode of Action

This compound interacts with HDAC3 by inhibiting its enzymatic activity. This inhibition is achieved by the compound binding to the active site of HDAC3, preventing it from removing acetyl groups from histones. As a result, the DNA structure remains relaxed, allowing for increased gene transcription.

Biochemical Pathways

The inhibition of HDAC3 by this compound affects the epigenetic modifications of histones. This alteration in histone acetylation status can influence various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair. The downstream effects of these changes can lead to alterations in cell growth and survival.

Result of Action

The inhibition of HDAC3 by this compound can lead to increased acetylation of histones, resulting in a more relaxed DNA structure and increased gene transcription. This can lead to alterations in cell growth and survival, potentially contributing to the compound’s antitumor activity. For instance, the compound has been shown to inhibit tumor growth in a HepG2 cell-based in vivo xenograft model.

Biochemische Analyse

Biochemical Properties

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride plays a significant role in biochemical reactions. It exhibits class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay and is especially potent against HDAC3 activity. The enzymes, proteins, and other biomolecules it interacts with are primarily associated with the HDAC family.

Cellular Effects

The cellular effects of this compound are profound. It exhibits solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its potent activity against HDAC3.

Biologische Aktivität

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClF NO

- Molecular Weight : 220.66 g/mol

- CAS Number : [Not specified in the search results]

Structural Features

The presence of a fluorine atom in the para position of the phenyl group is notable as it can enhance lipophilicity and influence receptor interactions, potentially leading to improved biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been studied for its potential as a therapeutic agent in several contexts:

- Pain Management : Research indicates that compounds with similar structures can act as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. For example, a related compound demonstrated a Ki value of 0.2 nM for TRPV1, indicating strong binding affinity and potential analgesic effects .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| TRPV1 Antagonism | 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | Potent analgesic activity in neuropathic models |

| Anti-inflammatory | Various analogues | Reduction in inflammatory markers |

| Receptor Binding | Selective androgen receptor degraders (SARDs) | Modulation of androgen receptor activity |

Case Studies

- Analgesic Activity : A study evaluated a series of propanamide derivatives, including those structurally similar to this compound. These compounds showed significant TRPV1 antagonism and analgesic effects in rat models, suggesting their utility in pain management .

- Anti-inflammatory Properties : Another research project investigated the anti-inflammatory potential of similar compounds, demonstrating that they could effectively reduce inflammation in animal models through modulation of cytokine production .

- Pharmacokinetics : The pharmacokinetic profile of related compounds has been assessed, showing favorable absorption and distribution characteristics that support their therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits several pharmacological activities, primarily due to its structural characteristics. It is known to interact with various biological targets, making it a candidate for drug development.

- Analgesic Activity : Research indicates that derivatives of this compound can have potent analgesic effects. For instance, compounds related to 3-(4-fluorophenyl)-3-hydroxy-2-amino-propionic acid amides have been shown to alleviate pain effectively in mammalian models .

- TRPV1 Antagonism : The compound has been studied for its antagonistic effects on the TRPV1 receptor, which is involved in pain and inflammatory responses. Certain analogues demonstrated significant binding potency and analgesic activity in neuropathic pain models .

Therapeutic Applications

The therapeutic potential of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride spans several areas:

- Pain Management : Due to its analgesic properties, this compound is being explored for the treatment of chronic pain conditions. Its effectiveness in reducing pain without significant side effects makes it a promising candidate .

- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier positions it as a potential treatment for neurological disorders where modulation of TRPV1 could be beneficial .

- Cancer Therapy : Some studies suggest that compounds with similar structures may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in various cancers and neurological disorders. This inhibition could pave the way for new cancer therapies .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- Chronic Pain Model : In a study focusing on neuropathic pain, analogues of the compound showed significant reduction in pain behaviors in rat models, indicating strong analgesic properties with minimal side effects .

- TRPV1 Binding Study : A structure-activity relationship (SAR) analysis revealed that specific modifications to the compound could enhance its binding affinity to TRPV1, leading to improved analgesic effects. For example, certain derivatives exhibited Ki values in the low nanomolar range, demonstrating their potential as effective TRPV1 antagonists .

- IDO1 Inhibition : Research into IDO1 inhibitors has shown that compounds similar to this compound can effectively modulate immune responses and might be beneficial in treating cancers and neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride (hypothetical) with related compounds from the evidence:

*Calculated based on structural analogs.

Key Observations:

Fluorophenyl vs. Methoxyphenyl Substituents :

- The 4-fluorophenyl group (present in the target compound and analogs ) enhances lipophilicity and metabolic stability compared to 4-methoxyphenyl (e.g., ), which may increase solubility but reduce membrane permeability .

Amide vs. In contrast, the methyl ester in Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is more reactive, serving as a transient group in prodrug strategies.

Amino-HCl Salt vs. Free Amines: Hydrochloride salts (e.g., ) improve crystallinity and stability, facilitating purification and storage.

Physicochemical Properties

- Purity: Analogous compounds like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride are supplied at ≥95% purity , suggesting similar standards for the target compound.

- Stability : Fluorophenyl-containing hydrochlorides (e.g., ) are typically stable at −20°C for years, aligning with storage recommendations for related amides .

Vorbereitungsmethoden

Synthesis of Fluorinated Aromatic Acid Intermediate

A common starting material is 2-fluoro-4-nitrotoluene, which undergoes oxidation to form 2-fluoro-4-nitrobenzoic acid. This step is achieved by:

- Reacting 2-fluoro-4-nitrotoluene with sodium hydroxide aqueous solution and a phase transfer catalyst.

- Slowly adding potassium permanganate while maintaining the reaction temperature between 75-95°C.

- Continuing the reaction for 8-18 hours with monitoring by thin-layer chromatography (TLC).

- Upon completion, hot filtration is performed, and the filtrate is acidified to pH 2-4 using concentrated hydrochloric acid to precipitate the 2-fluoro-4-nitrobenzoic acid with high purity.

- The use of phase transfer catalysts improves reaction yield.

- Acidification to pH 2-4 is critical for obtaining a high-purity product.

Conversion to 2-Fluoro-4-nitro-N-methylbenzamide

The acid intermediate is then converted to the corresponding amide through a chlorination and amination sequence:

- The 2-fluoro-4-nitrobenzoic acid is reacted with thionyl chloride in the presence of an organic solvent and a chlorination catalyst.

- The reaction is refluxed at 40-85°C for 3-5 hours to form the acid chloride.

- After cooling to -5 to 0°C, methylamine gas is introduced until the reaction mixture becomes alkaline.

- The reaction continues for 1-2 hours under these conditions to maximize yield.

- Organic solvents are removed under reduced pressure, and the residue is treated with water, filtered, and dried to yield 2-fluoro-4-nitro-N-methylbenzamide as a white solid with a reported yield of approximately 95.1%.

- Maintaining the reaction temperature below 0°C during methylamine addition reduces amine loss.

- Prolonged reaction under alkaline conditions enhances the conversion efficiency.

Reduction to 4-Amino-2-fluoro-N-methylbenzamide

The nitro group is reduced to an amino group by catalytic hydrogenation:

- The 2-fluoro-4-nitro-N-methylbenzamide is dissolved in an organic solvent with Pd/C catalyst.

- The reaction vessel is purged of oxygen at room temperature, then hydrogen gas is introduced at 2-20 atmospheres.

- The mixture is stirred for 12-20 hours until complete reduction.

- The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-amino-2-fluoro-N-methylbenzamide as a grayish-white solid.

Q & A

Q. What synthetic routes are recommended for 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-fluoroaniline with a protected 2-amino-2-methylpropanoyl chloride intermediate, followed by hydrochloric acid deprotection. Key steps include:

- Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using H/C NMR and FTIR spectroscopy .

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:

- Crystallization : Grow crystals via slow evaporation in methanol or ethanol at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Analysis : Identify intramolecular hydrogen bonds (e.g., N–H⋯O) and packing motifs (e.g., infinite chains via N–H⋯O interactions), as observed in structurally analogous hydrochlorides .

Example Data : For similar compounds, mean σ(C–C) = 0.009 Å, R factor < 0.05 .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Key Findings : Hydrochloride salts of similar fluorophenyl derivatives show decomposition >200°C and instability in alkaline conditions (pH > 10) .

Advanced Research Questions

Q. How can computational methods predict reactivity and biological target interactions?

- Methodological Answer :

- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the 4-fluorophenyl group may direct electrophilic substitution at the para position .

- Docking Studies : Employ AutoDock Vina to model interactions with serotonin or dopamine receptors, leveraging structural data from analogs showing modulation of neurotransmitter pathways .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methodological Answer :

- Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial activity) under identical conditions.

- SAR Analysis : Modify substituents (e.g., replacing the 4-fluorophenyl group with chlorophenyl) to isolate structure-activity relationships. For example, fluorophenyl derivatives often exhibit enhanced blood-brain barrier penetration, which may explain neuroactivity discrepancies .

Q. How to design experiments to study pharmacokinetics and metabolic pathways?

- Methodological Answer :

- In Vitro Models : Use Caco-2 cells for permeability assays and liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites.

- Analytical Workflow : Combine LC-MS/MS for metabolite detection and F NMR to track fluorophenyl degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.